molecular formula C7H8ClNO2 B13961918 5-Chloro-4-methoxy-2-methyl-1-oxidopyridin-1-ium

5-Chloro-4-methoxy-2-methyl-1-oxidopyridin-1-ium

Cat. No.: B13961918
M. Wt: 173.60 g/mol
InChI Key: WRCSSOWMKODHQF-UHFFFAOYSA-N
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Description

5-Chloro-4-methoxy-2-methyl-1-oxidopyridin-1-ium is a heterocyclic organic compound with the molecular formula C6H6ClNO2 This compound is part of the pyridine family, characterized by a nitrogen atom in the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4-methoxy-2-methyl-1-oxidopyridin-1-ium typically involves the following steps:

    Starting Material: The synthesis begins with 2-chloro-5-methylpyridine.

    Oxidation: The final step involves the oxidation of the pyridine ring to form the 1-oxidopyridin-1-ium moiety. This can be accomplished using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4-methoxy-2-methyl-1-oxidopyridin-1-ium undergoes various chemical reactions, including:

    Oxidation: Further oxidation can occur, leading to the formation of more oxidized derivatives.

    Reduction: Reduction reactions can convert the oxidopyridin-1-ium moiety back to the pyridine ring.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Ammonia, primary amines, thiols.

Major Products Formed

    Oxidation: Higher oxidized pyridine derivatives.

    Reduction: Pyridine derivatives with reduced oxidation states.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

5-Chloro-4-methoxy-2-methyl-1-oxidopyridin-1-ium has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Chloro-4-methoxy-2-methyl-1-oxidopyridin-1-ium involves its interaction with specific molecular targets. The oxidopyridin-1-ium moiety can participate in redox reactions, influencing cellular processes. The chlorine and methoxy groups may enhance its binding affinity to certain enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-methylpyridine-N-oxide: Similar structure but lacks the methoxy group.

    5-Chloro-2-methoxypyridine-N-oxide: Similar structure but lacks the methyl group.

    2,3-Dimethylpyridine-N-oxide: Similar structure but lacks the chlorine and methoxy groups.

Uniqueness

5-Chloro-4-methoxy-2-methyl-1-oxidopyridin-1-ium is unique due to the combination of chlorine, methoxy, and methyl groups along with the oxidopyridin-1-ium moiety

Properties

Molecular Formula

C7H8ClNO2

Molecular Weight

173.60 g/mol

IUPAC Name

5-chloro-4-methoxy-2-methyl-1-oxidopyridin-1-ium

InChI

InChI=1S/C7H8ClNO2/c1-5-3-7(11-2)6(8)4-9(5)10/h3-4H,1-2H3

InChI Key

WRCSSOWMKODHQF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=[N+]1[O-])Cl)OC

Origin of Product

United States

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